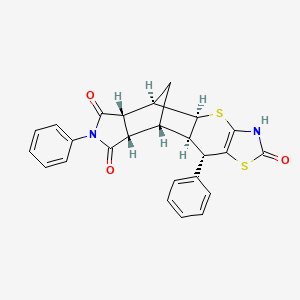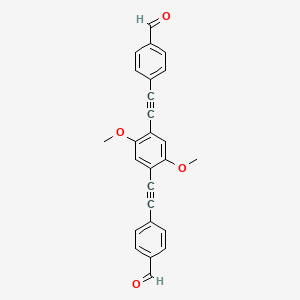
4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzaldehyde
Overview
Description
4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzaldehyde is a useful research compound. Its molecular formula is C26H18O4 and its molecular weight is 394.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Stilbenes and Derivatives : It's a key component in synthesizing stilbenes and related derivatives (Tadros, Tadros, & Ishak, 1976).
Ring-Opening Polymerization : Utilized for ring-opening polymerization of e-caprolactone (Sane et al., 2012).
UV-Vis Spectrum Immunosensor : A derivative was developed for a sensitive sandwich immunosensor (Li et al., 2013).
Photoluminescence : Exhibits photoluminescence and large bathochromic shifts in emission spectra (Lowe & Weder, 2002).
Synthesis of Equatorial Fullerene Bisadducts : Combined with bisarylalkynes and Co2(CO)8 for synthesizing equatorial fullerene bisadducts (Figueira-Duarte et al., 2009).
Highly Luminescent Polymers : Used in creating highly luminescent polymers with emissions in green and blue electromagnetic regions (Egbe, Birckner, & Klemm, 2002).
Fluorescence DNA Sensor : Employed in a fluorescence DNA sensor with high specificity and stability (Chu et al., 2012).
Oxidative Behavior in Binuclear Co(III) Complexes : Plays a role in the oxidative behavior of these complexes (Suenaga, Hirano, Umehata, & Minematsu, 2011).
Thermoset Polyesters : Involved in thermal transesterification leading to rigid, adhesive thermosets (Kriegel, Collard, Liotta, & Schiraldi, 1998).
Photocatalytic Activity : Enhances photocatalytic activity in phenylene vinylene-based polymers (Acelas, Pérez, & Sierra, 2022).
Anticancer and Antimicrobial Activities : Shows pronounced anticancer and antimicrobial activities (Zayed, Zayed, Fahim, & El-Samahy, 2017).
Sensor Applications : Potential in sensor applications for detecting metal cations and amines (McGrier et al., 2011).
Thiourea Detection : Used in a fluorescence probe for thiourea detection with low detection limits (Wang et al., 2016).
Photoluminescent Polymer : Involved in creating a photoluminescent, segmented oligo-polyphenylenevinylene copolymer (Sierra & Lahti, 2004).
Trivalent Metal Cation Detection : Used in a chiral polymer-based sensor for selective detection of trivalent cations (Wang et al., 2013).
Visual F− Detection : Employed in (S)-binaphthalene-based fluorescence polymer sensors for visual F− detection (Li et al., 2014).
Spectroscopic Properties Study : Influences UV absorption and emission spectra in oligo(phenylenevinylene) derivatives (Patel & Bedekar, 2015).
Dinuclear Copper(I) Metallacycles : Part of new dinuclear copper(I) metallacycles with various noncovalent intramolecular interactions (Ghassemzadeh, Firouzi, Shirkhani, Amiri, & Neumüller, 2014).
Cysteine and Homocysteine Sensing : Plays a role in the sensitive and selective determination of cysteine and homocysteine (Yang et al., 2016).
properties
IUPAC Name |
4-[2-[4-[2-(4-formylphenyl)ethynyl]-2,5-dimethoxyphenyl]ethynyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O4/c1-29-25-15-24(14-12-20-5-9-22(18-28)10-6-20)26(30-2)16-23(25)13-11-19-3-7-21(17-27)8-4-19/h3-10,15-18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJXJLJMESXVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C#CC2=CC=C(C=C2)C=O)OC)C#CC3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





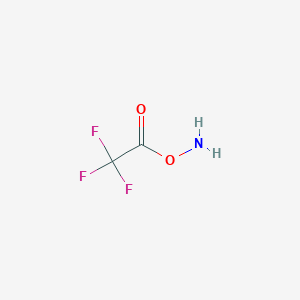
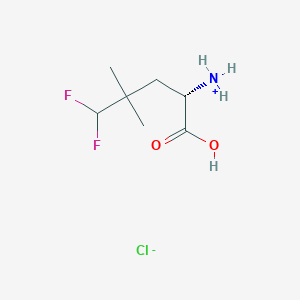
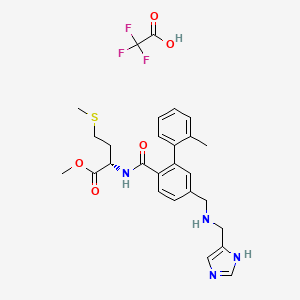
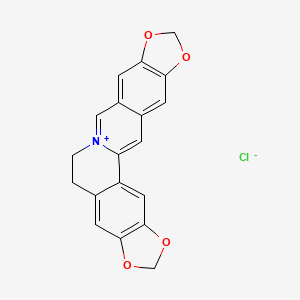
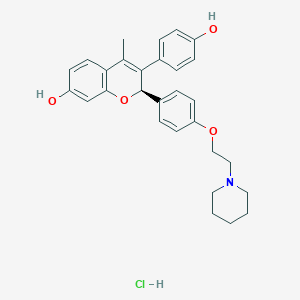
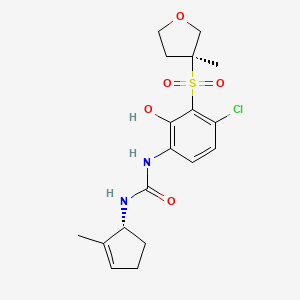
![1'-Benzyl-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,4'-piperidine]-2,4,6,8-tetraone](/img/structure/B8144830.png)
![(4R,4'R)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole](/img/structure/B8144833.png)

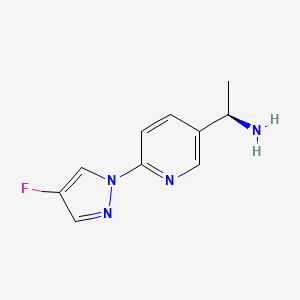
![5',5''-Bis(4-carboxyphenyl)-[1,1':3',1'':3'',1'''-quaterphenyl]-4,4'''-dicarboxylic acid](/img/structure/B8144858.png)
